molecular formula C20H12F4N2O3 B11535430 4-fluoro-N-[(E)-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene]aniline

4-fluoro-N-[(E)-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene]aniline

Cat. No.: B11535430
M. Wt: 404.3 g/mol
InChI Key: LOAZWCATYHLKIJ-UHFFFAOYSA-N
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Description

(E)-N-(4-FLUOROPHENYL)-1-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHANIMINE is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-FLUOROPHENYL)-1-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHANIMINE typically involves a multi-step process. One common method includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Formation of the Methanimine: This step involves the reaction of an amine with an aldehyde or ketone to form the imine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-FLUOROPHENYL)-1-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Products include amines.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

(E)-N-(4-FLUOROPHENYL)-1-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-FLUOROPHENYL)-1-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The nitro and fluorine groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-CHLOROPHENYL)-1-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHANIMINE
  • (E)-N-(4-BROMOPHENYL)-1-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHANIMINE

Uniqueness

The presence of the fluorine atom in (E)-N-(4-FLUOROPHENYL)-1-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHANIMINE imparts unique properties such as increased metabolic stability and enhanced binding affinity compared to its chloro and bromo analogs.

Properties

Molecular Formula

C20H12F4N2O3

Molecular Weight

404.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanimine

InChI

InChI=1S/C20H12F4N2O3/c21-15-4-6-16(7-5-15)25-12-13-1-8-17(9-2-13)29-19-10-3-14(20(22,23)24)11-18(19)26(27)28/h1-12H

InChI Key

LOAZWCATYHLKIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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